Comparison of p38α MAPK Inhibitory Potency: 3-(2-(Pyridin-4-yl)ethyl)-1H-indole vs. SB203580
3-(2-(Pyridin-4-yl)ethyl)-1H-indole exhibits a micromolar IC50 against p38α MAPK, which is over 700-fold weaker than the nanomolar potency of the widely used pyridinyl imidazole inhibitor SB203580 [1]. This quantitative difference defines the compound's primary utility not as a potent drug lead, but as a validated fragment hit with a known binding mode, making it suitable for fragment growing or linking strategies [1].
| Evidence Dimension | Inhibitory potency (IC50) against p38α MAP kinase |
|---|---|
| Target Compound Data | 35 μM |
| Comparator Or Baseline | SB203580: 50 nM |
| Quantified Difference | 700-fold lower potency for the target compound |
| Conditions | Enzymatic assay measuring inhibition of p38α kinase activity [1] |
Why This Matters
This quantitative potency difference informs procurement decisions by confirming the compound's role as a fragment starting point, not a final drug candidate, which is critical for labs designing fragment-based campaigns.
- [1] Gill, A. L.; Frederickson, M.; Cleasby, A.; Woodhead, S. J.; Carr, M. G.; Woodhead, A. J.; Walker, M. T.; Congreve, M. S.; Devine, L. A.; Tisi, D.; et al. Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation. J. Med. Chem. 2005, 48 (2), 414–426. View Source
